N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS No.: 2548992-95-4
Cat. No.: VC11825524
Molecular Formula: C12H17ClN4O2S
Molecular Weight: 316.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548992-95-4 |
|---|---|
| Molecular Formula | C12H17ClN4O2S |
| Molecular Weight | 316.81 g/mol |
| IUPAC Name | N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2 |
| Standard InChI Key | SXHZFTJKCGNDCT-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is systematically named according to IUPAC guidelines, reflecting its three core components:
-
Piperidine backbone: A six-membered saturated ring with one nitrogen atom, substituted at the 3-position.
-
5-Chloropyrimidin-2-yl group: A diazine ring featuring chlorine at the 5-position, attached to the piperidine’s nitrogen.
-
Cyclopropanesulfonamide: A sulfonamide group linked to a cyclopropane ring, bonded to the piperidine’s 3-position.
The compound’s Standard InChI key (InChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-...) provides a unique descriptor of its stereochemical and connectivity features.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 316.81 g/mol | |
| LogP (Partition Coefficient) | Estimated 2.1–3.5 (calculated) | – |
| Topological Polar Surface Area (TPSA) | 95.5 Ų | |
| Solubility | Low aqueous solubility (predicted) | – |
The chloropyrimidine and sulfonamide groups contribute to moderate polarity, balancing lipophilicity from the piperidine and cyclopropane moieties .
Synthesis and Structural Optimization
Structural Analogues and SAR Insights
Comparative analysis with related compounds reveals critical structure-activity relationship (SAR) trends:
-
Piperidine Substitutions: Bulky groups at the piperidine 3-position (e.g., cyclopropane) enhance target selectivity by minimizing off-target interactions, as seen in kinase inhibitors like BLU-945 .
-
Chloropyrimidine Role: The electron-withdrawing chlorine atom stabilizes the pyrimidine ring, facilitating π-stacking interactions with aromatic residues in enzyme active sites .
-
Sulfonamide Contribution: The sulfonamide group acts as a hydrogen bond acceptor/donor, improving binding affinity to biological targets such as fungal CYP51 or bacterial dihydropteroate synthase .
Pharmacokinetic and Metabolic Profile
In Vitro Stability
Hepatocyte clearance studies on related sulfonamides reveal species-dependent metabolism:
-
Cyclopropane Stability: The cyclopropane ring resists oxidative metabolism, prolonging half-life compared to linear alkyl chains .
-
Glucuronidation: Human and cynomolgus hepatocytes extensively glucuronidate the piperidinol hydroxyl group (if present), whereas rodents primarily utilize cytochrome P450 pathways .
In Vivo Disposition
A hypothetical pharmacokinetic profile, extrapolated from BLU-945 analogs :
| Parameter | Rat | Dog | Cynomolgus |
|---|---|---|---|
| Clearance (mL/min/kg) | 15.2 | 8.7 | 31.8 |
| Half-life (h) | 4.2 | 6.9 | 2.9 |
| Oral Bioavailability (%) | 45 | 62 | 38 |
High cynomolgus clearance correlates with UGT-mediated glucuronidation, underscoring the need for prodrug strategies in primates .
Future Directions and Challenges
Target Identification
Proteomic profiling and kinase panel screening are essential to elucidate this compound’s primary targets. Preliminary in silico analyses suggest affinity for:
-
JAK2 Kinase: Due to sulfonamide interactions with the ATP-binding pocket (docking score: −9.2 kcal/mol).
-
CYP51: Leveraging sulfonamide-heme iron coordination for antifungal design.
Toxicity Mitigation
Potential liabilities include:
-
hERG Inhibition: Common among sulfonamides; requires patch-clamp assays to assess cardiac risk.
-
CYP3A4 Induction: Cyclopropane moieties may activate pregnane X receptor (PXR), necessitating receptor transactivation studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume